molecular formula C17H17NO3 B5872196 1-{3-[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}-1-ETHANONE

1-{3-[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}-1-ETHANONE

Cat. No.: B5872196
M. Wt: 283.32 g/mol
InChI Key: LAOLKEGCHNCQMD-UHFFFAOYSA-N
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Description

1-{3-[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}-1-ETHANONE, also known as DIMBOA, is a naturally occurring benzoxazinoid. This compound is a secondary metabolite found in various grasses, including maize, wheat, and rye. It plays a crucial role in the plant’s defense mechanisms against pests and pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}-1-ETHANONE typically involves the reaction of 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-{3-[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, alcohols, and substituted benzoxazinones .

Scientific Research Applications

1-{3-[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}-1-ETHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}-1-ETHANONE involves its interaction with cellular targets in pests and pathogens. The compound disrupts cellular processes by inhibiting key enzymes and interfering with DNA replication. It also induces oxidative stress, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 1-{3-[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}-1-ETHANONE is unique due to its specific structural features that confer distinct reactivity and biological activity. Its methoxy group at the 6-position and the phenylacetyl moiety contribute to its enhanced stability and efficacy compared to other benzoxazinoids .

Properties

IUPAC Name

1-[3-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12(19)13-4-3-5-15(8-13)18-10-14-9-16(20-2)6-7-17(14)21-11-18/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOLKEGCHNCQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CC3=C(C=CC(=C3)OC)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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